2-Amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile
Description
2-Amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with amino, dichlorophenyl, oxoethyl, sulfanyl, propan-2-yl, and dicarbonitrile groups, making it a versatile molecule for chemical modifications and functional studies.
Properties
IUPAC Name |
2-amino-6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-propan-2-ylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4OS/c1-9(2)16-11(6-21)17(23)24-18(12(16)7-22)26-8-15(25)10-3-4-13(19)14(20)5-10/h3-5,9H,8H2,1-2H3,(H2,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUUATGHVIFXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC(=C1C#N)SCC(=O)C2=CC(=C(C=C2)Cl)Cl)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorobenzaldehyde with malononitrile in the presence of a base such as piperidine, followed by the addition of 4-methoxynaphthalen-1-ol under microwave irradiation . The reaction conditions often require an ethanolic solution to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or dichlorophenyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted amino or dichlorophenyl derivatives.
Scientific Research Applications
2-Amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, it has shown promising inhibition efficacy against EGFR and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these kinases, thereby blocking their activity and leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile: Shares similar structural features and biological activities.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral and antimicrobial properties.
4-((3,4-Dichlorophenyl)amino)-2-methylquinoline-6-ol: Acts as a dual inhibitor of EGFR and HDAC.
Uniqueness
2-Amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
